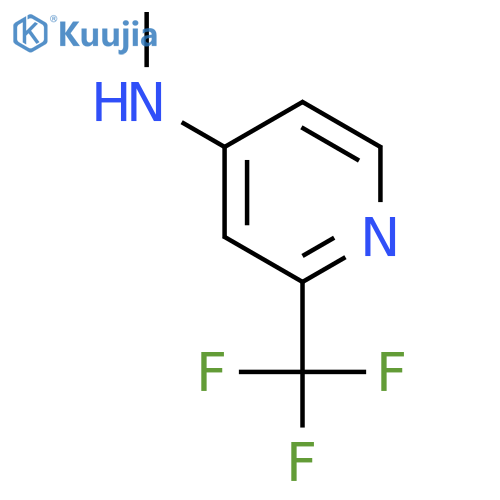

Cas no 1610667-16-7 (N-methyl-2-(trifluoromethyl)pyridin-4-amine)

1610667-16-7 structure

商品名:N-methyl-2-(trifluoromethyl)pyridin-4-amine

CAS番号:1610667-16-7

MF:C7H7F3N2

メガワット:176.139091730118

MDL:MFCD28679060

CID:5618156

PubChem ID:53426988

N-methyl-2-(trifluoromethyl)pyridin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Pyridinamine, N-methyl-2-(trifluoromethyl)-

- MBLZYHQPMIACIM-UHFFFAOYSA-N

- N-methyl-2-(trifluoromethyl)pyridin-4-amine

- EN300-3028769

- 1610667-16-7

- SCHEMBL9234478

-

- MDL: MFCD28679060

- インチ: 1S/C7H7F3N2/c1-11-5-2-3-12-6(4-5)7(8,9)10/h2-4H,1H3,(H,11,12)

- InChIKey: MBLZYHQPMIACIM-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C=CN=1)NC)(F)F

計算された属性

- せいみつぶんしりょう: 176.056

- どういたいしつりょう: 176.056

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 24.9A^2

じっけんとくせい

- 密度みつど: 1.298±0.06 g/cm3(Predicted)

- ふってん: 207.4±40.0 °C(Predicted)

- 酸性度係数(pKa): 4.88±0.20(Predicted)

N-methyl-2-(trifluoromethyl)pyridin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3028769-5.0g |

N-methyl-2-(trifluoromethyl)pyridin-4-amine |

1610667-16-7 | 95.0% | 5.0g |

$1614.0 | 2025-03-19 | |

| Enamine | EN300-3028769-1.0g |

N-methyl-2-(trifluoromethyl)pyridin-4-amine |

1610667-16-7 | 95.0% | 1.0g |

$557.0 | 2025-03-19 | |

| Enamine | EN300-3028769-0.05g |

N-methyl-2-(trifluoromethyl)pyridin-4-amine |

1610667-16-7 | 95.0% | 0.05g |

$468.0 | 2025-03-19 | |

| Enamine | EN300-3028769-0.5g |

N-methyl-2-(trifluoromethyl)pyridin-4-amine |

1610667-16-7 | 95.0% | 0.5g |

$535.0 | 2025-03-19 | |

| Enamine | EN300-3028769-0.25g |

N-methyl-2-(trifluoromethyl)pyridin-4-amine |

1610667-16-7 | 95.0% | 0.25g |

$513.0 | 2025-03-19 | |

| Enamine | EN300-3028769-2.5g |

N-methyl-2-(trifluoromethyl)pyridin-4-amine |

1610667-16-7 | 95.0% | 2.5g |

$1089.0 | 2025-03-19 | |

| Enamine | EN300-3028769-0.1g |

N-methyl-2-(trifluoromethyl)pyridin-4-amine |

1610667-16-7 | 95.0% | 0.1g |

$490.0 | 2025-03-19 | |

| Enamine | EN300-3028769-10.0g |

N-methyl-2-(trifluoromethyl)pyridin-4-amine |

1610667-16-7 | 95.0% | 10.0g |

$2393.0 | 2025-03-19 | |

| Enamine | EN300-3028769-5g |

N-methyl-2-(trifluoromethyl)pyridin-4-amine |

1610667-16-7 | 5g |

$1614.0 | 2023-09-06 | ||

| Enamine | EN300-3028769-1g |

N-methyl-2-(trifluoromethyl)pyridin-4-amine |

1610667-16-7 | 1g |

$557.0 | 2023-09-06 |

N-methyl-2-(trifluoromethyl)pyridin-4-amine 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

1610667-16-7 (N-methyl-2-(trifluoromethyl)pyridin-4-amine) 関連製品

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1622100-48-4(7-methoxy-8-methylquinoline)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬